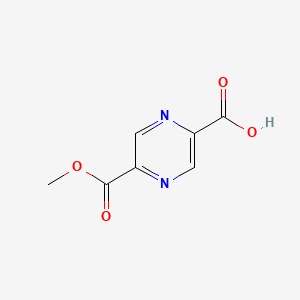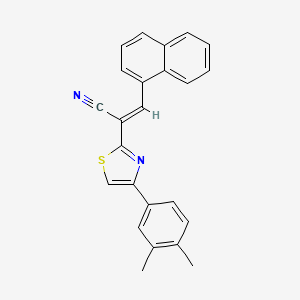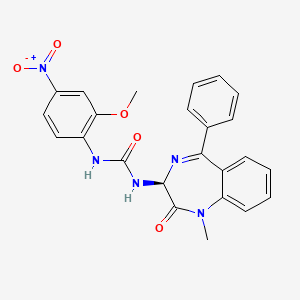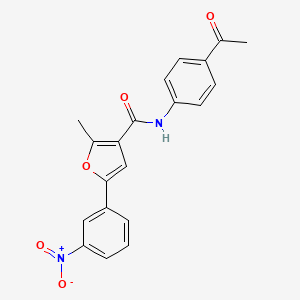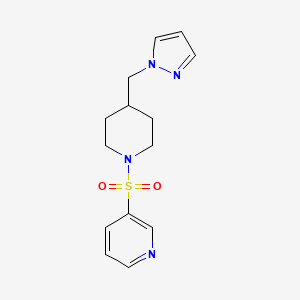
3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine" is a heterocyclic chemical that features a pyridine and pyrazole moiety linked through a piperidine and sulfonyl bridge. This structure is indicative of a molecule that could have significant medicinal chemistry applications due to the presence of these pharmacophores.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyridine derivatives has been explored through a base-mediated [3 + 2]-cycloannulation strategy using (E)-β-iodovinyl sulfones . This method could potentially be adapted for the synthesis of the compound by modifying the dipolar N-tosylpyridinium imide. A three-step synthesis involving nucleophilic aromatic substitution, hydrogenation, and iodination has been reported for a key intermediate in the synthesis of Crizotinib, which could provide insights into the synthesis of the pyrazolyl piperidine moiety .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been extensively studied, with over 300,000 compounds described, indicating a rich area of research for the molecular framework of the compound . X-ray crystallography and computational studies have been used to analyze the molecular structures of related compounds, which could be applied to determine the structure of "3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine" .
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from related studies. For instance, the aminosulfonylation of alkenyl sulfonamides with sulfonyl hydrazides has been reported, which could be relevant for introducing the sulfonyl group into the compound . Additionally, the synthesis of various heterocycles based on pyrazole sulfonamide derivatives suggests potential reactivity pathways for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its sulfonyl and heterocyclic components. The presence of the sulfonyl group could affect the solubility and potential for hydrogen bonding, as seen in closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines . The pyridine and pyrazole moieties could contribute to the compound's basicity and electronic properties, which are important for its interaction with biological targets .
Case Studies
While specific case studies on "3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine" are not provided, the literature suggests that related compounds have been investigated for their biomedical applications , and as key intermediates in the synthesis of pharmaceuticals such as Crizotinib . The synthesis and antimicrobial activity of new heterocycles based on pyrazole sulfonamide also provide a context for potential biological applications .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : Research indicates that derivatives of pyrazole, synthesized through reactions involving compounds similar to "3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine," show promising antimicrobial activities. For example, the treatment of 3-methyl 1-phenyl-5-amino pyrazole with specific sulfonyl chlorides, followed by various condensation reactions, leads to the creation of heterocycles with antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Chemical Synthesis and Properties
- Heterocyclic Chemistry : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have been prepared, showcasing the versatility of compounds related to "3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine" in synthesizing diverse heterocyclic systems with potential antimicrobial activities (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Advanced Materials and Catalysis
- Catalytic Applications : The compound and its derivatives have been explored for their catalytic roles in synthesizing heterocyclic sulfonamides and sulfonyl fluorides, demonstrating significant efficiency in producing heterocyclic compounds. This includes the synthesis of pyrazole-4-sulfonamides and rapid access to pyrimidines and pyridines, highlighting the compound's potential in medicinal chemistry (Tucker, Chenard, & Young, 2015).
Synthesis of Novel Heterocyclic Compounds
- Novel Heterocyclic Compound Synthesis : Research into the synthesis and antibacterial evaluation of new heterocyclic compounds featuring a sulfonamido moiety, derived from reactions involving similar compounds, indicates significant potential as antibacterial agents. This research points to the compound's role in generating new, potentially therapeutic heterocycles (Azab, Youssef, & El‐Bordany, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-21(20,14-3-1-6-15-11-14)18-9-4-13(5-10-18)12-17-8-2-7-16-17/h1-3,6-8,11,13H,4-5,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRARNJVQVFLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)
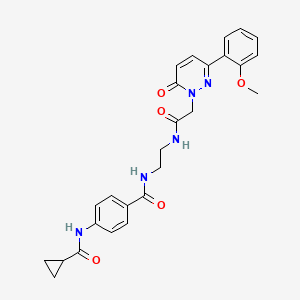
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)
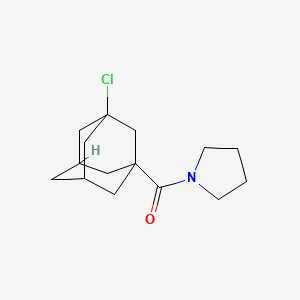
![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)
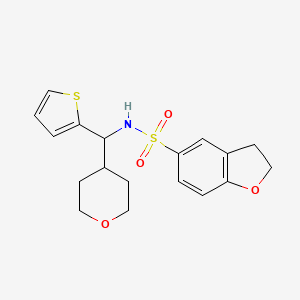
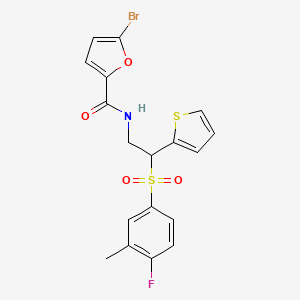
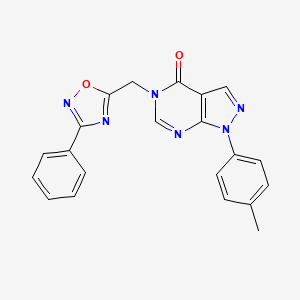
![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)
